molecular formula C12H17BO3S B1603401 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone CAS No. 864754-06-3

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone

Cat. No.: B1603401
CAS No.: 864754-06-3
M. Wt: 252.14 g/mol
InChI Key: FBDDPRDMHWFOHX-UHFFFAOYSA-N
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Description

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone is a chemical compound that features a thiophene ring substituted with a dioxaborolane group and an ethanone group

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3S/c1-8(14)10-9(6-7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDDPRDMHWFOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590060
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-06-3
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864754-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Thiophenes

One of the most common and reliable methods to prepare boronic esters on thiophene rings is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2).

Typical procedure:

  • Start with 3-bromo-2-acetylthiophene or 2-bromo-3-acetylthiophene as the halogenated precursor.
  • React with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2·DCM.
  • Use a base like potassium acetate or potassium phosphate.
  • Conduct the reaction in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) under inert atmosphere.
  • Heat the mixture at 80–90 °C for several hours.

This method yields 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-ethanone with good selectivity and yield.

Lithiation Followed by Quenching with Pinacolborane

An alternative approach involves:

  • Lithiation of 3-acetylthiophene at the 3-position using a strong base such as n-butyllithium at low temperature (-78 °C).
  • Quenching the lithiated intermediate with pinacolborane or trialkyl borates.
  • Subsequent work-up to isolate the pinacol boronate ester.

This method requires careful temperature control and anhydrous conditions but offers regioselective borylation.

Suzuki Coupling-Based Modular Synthesis

Another approach employs Suzuki coupling to build the target molecule:

  • Prepare 3-bromoacetylthiophene.
  • Couple with 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane under palladium catalysis.
  • Employ bases such as K3PO4, and solvents like THF with water as co-solvent.
  • Reaction temperatures around 90 °C for 24 hours.

This method is modular and allows for the incorporation of various substituents, facilitating the synthesis of functionalized derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2·DCM (4 mol%) Efficient for borylation and Suzuki coupling
Base Potassium phosphate (K3PO4), potassium acetate Ensures deprotonation and catalyst turnover
Solvent THF, DMF, or dioxane Polar aprotic solvents preferred
Temperature 80–90 °C Optimized for reaction rate and selectivity
Reaction Time 12–24 hours Longer times improve yield
Atmosphere Nitrogen or Argon Prevents oxidation of sensitive intermediates

Purification and Characterization

After synthesis, the product is typically purified by silica gel chromatography using gradients of ethyl acetate in petroleum ether or diethyl ether in petroleum ether. The purified compound is characterized by:

  • NMR Spectroscopy: ^1H NMR shows signals corresponding to the thiophene protons and methyl groups of the pinacol ester.
  • IR Spectroscopy: Characteristic carbonyl stretch near 1650 cm^-1 and B–O vibrations.
  • Mass Spectrometry: Confirms molecular weight (246.11 g/mol).
  • Melting Point: Typically around 290–294 °C for related boronate esters.

Research Findings and Data Summary

Study/Source Method Used Yield (%) Key Observations
Modular Suzuki Coupling (Strathclyde, 2015) Pd(dppf)Cl2·DCM catalyzed coupling 85 High purity, scalable, mild conditions
Palladium-catalyzed Borylation (General literature) Pd-catalyzed borylation of aryl bromide 70–90 Efficient, regioselective, versatile for derivatives
Lithiation and Quenching (Standard organometallic) Lithiation of thiophene + pinacolborane 60–75 Requires strict anhydrous conditions, regioselective

Chemical Reactions Analysis

Types of Reactions

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Introduction to 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone

This compound is a compound of significant interest in the fields of organic chemistry and materials science. Its unique structure incorporates a dioxaborolane moiety, which enhances its chemical properties and applications. This article explores its various applications across scientific research domains.

Structure and Composition

The compound features a thiophene ring substituted with a dioxaborolane group. Its molecular formula is C14H19B O3, with a molecular weight of 246.11 g/mol. The specific arrangement of atoms contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its boronate ester functionality allows for cross-coupling reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The dioxaborolane unit acts as a cross-linking agent in the formation of thermosetting polymers. These materials are valuable in coatings and adhesives due to their durability and resistance to environmental degradation.

Electronics

In the field of electronics, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the electronic properties necessary for charge transport within these devices.

Medicinal Chemistry

Research indicates that compounds containing dioxaborolane structures exhibit promising biological activities. Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Further investigation into its pharmacological profile is warranted.

Environmental Chemistry

The compound's boron content makes it a candidate for studies on environmental remediation techniques. Boron compounds are known to interact with pollutants, potentially aiding in their degradation or removal from contaminated sites.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions to synthesize biaryl compounds. The results showed high yields and selectivity under mild reaction conditions.

Case Study 2: Polymer Development

In another study focused on polymer composites, researchers incorporated the compound into a polycarbonate matrix. The resulting material exhibited improved impact resistance and thermal stability compared to unmodified polycarbonate.

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone largely depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boron atom in the dioxaborolane group forms a complex with a palladium catalyst, facilitating the transfer of the aryl or vinyl group to the thiophene ring .

Biological Activity

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, characterization, and relevant case studies.

  • Molecular Formula : C12H17BO4S
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 250726-93-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key activities include:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties that can mitigate oxidative stress in cellular systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acids under specific catalytic conditions. Characterization techniques such as NMR spectroscopy (including 13C^{13}C, 1H^{1}H, and 11B^{11}B) and mass spectrometry are commonly employed to confirm the structure and purity.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study :
    • A study published in Materials (2023) evaluated the antimicrobial efficacy of various boron-containing compounds including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • Antioxidant Activity Assessment :
    • The antioxidant potential was assessed using DPPH radical scavenging assays. The compound demonstrated a dose-dependent scavenging effect with an IC50 value comparable to well-known antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanism :
    • In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction of inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL
AntioxidantIC50 comparable to ascorbic acid
Anti-inflammatoryReduced IL-6 and TNF-alpha levels

Q & A

Q. What are the key steps and optimal conditions for synthesizing 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone?

The synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the dioxaborolane moiety. A critical step is the Suzuki-Miyaura coupling between a thiophene-derived halide (e.g., 3-bromothiophen-2-yl-ethanone) and a pinacol boronate ester. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility and reaction efficiency .
  • Temperature : Reactions are often conducted at 80–100°C under inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .
  • Base : Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) to facilitate transmetallation .
    Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : DMSO-d₆ or CDCl₃ are preferred solvents. Key signals include the acetyl group (δ ~2.5 ppm for CH₃) and thiophene protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and B-O vibrations (~1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₉BO₃S⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?

The dioxaborolane group acts as a directing and stabilizing agent in Suzuki-Miyaura couplings. Its steric bulk (from tetramethyl substituents) slows hydrolysis, improving stability in aqueous conditions. However, electron-withdrawing effects from the thiophene ring may reduce catalytic turnover. Optimization strategies include:

  • Ligand screening : Bulky ligands (e.g., SPhos) enhance regioselectivity in aryl-aryl bond formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve boronate activation but may require higher temperatures (~100°C) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization is hindered by the compound’s non-planar structure and hydrophobic boronate ester. Strategies include:

  • Co-crystallization : Use of halogenated solvents (e.g., dichloromethane) or inclusion of stabilizing agents like crown ethers .
  • Slow evaporation : Gradual solvent removal at 4°C promotes ordered crystal lattice formation .
    X-ray diffraction data (if available) would reveal bond angles between the thiophene and dioxaborolane groups, critical for understanding electronic effects .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) simulations model:

  • Electron density distribution : The acetyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the thiophene ring .
  • Transition states : Predict regioselectivity in cross-couplings by analyzing steric interactions between the boronate and catalyst .
    Validation requires comparing calculated NMR shifts with experimental data .

Q. How do structural analogs (e.g., phenyl vs. thiophene derivatives) differ in reactivity?

Thiophene-based boronate esters exhibit higher reactivity in cross-couplings due to sulfur’s electron-rich nature, which stabilizes Pd intermediates. Comparative studies show:

  • Reaction rates : Thiophene derivatives achieve ~80% yield in 6 hours, whereas phenyl analogs require 12+ hours under identical conditions .
  • Byproduct formation : Thiophene systems produce fewer homocoupling byproducts (<5%) compared to phenyl systems (~15%) .

Q. What strategies resolve contradictions in reported reaction yields or purity?

Discrepancies often arise from solvent purity, catalyst lot variability, or moisture exposure. Mitigation includes:

  • Standardized protocols : Use anhydrous solvents and freshly distilled bases .
  • Analytical validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4%) .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Storage : Sealed containers under argon at 2–8°C to prevent boronate hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Intermediate monitoring : Use TLC or in-situ IR to identify incomplete reactions (e.g., unreacted boronate ester) .
  • Catalyst recycling : Pd scavengers (e.g., silica-thiol) reduce metal contamination in final products .

Q. What emerging applications (e.g., materials science) are being explored?

Recent studies investigate its use in:

  • OLEDs : As an electron-transport layer due to thiophene’s conjugation and boron’s electron-deficient properties .
  • Proteolysis-targeting chimeras (PROTACs) : Boronates enable selective protein degradation via E3 ligase recruitment .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone

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